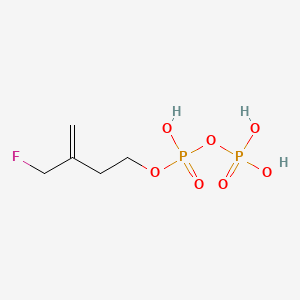
3-(Fluoromethyl)-3-butenyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)-3-butenyl diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H11FO7P2 and its molecular weight is 264.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Pathway Inhibition
Isoprenoid Biosynthesis:
3-(Fluoromethyl)-3-butenyl diphosphate acts as a specific active-site-directed inhibitor of isopentenyl diphosphate isomerase, an enzyme crucial in the mevalonate and methylerythritol phosphate (MEP) biosynthetic pathways. This inhibition can disrupt the production of isoprenoids, which are vital for various biological functions including cell membrane integrity and signaling pathways. The compound's mechanism involves irreversible binding to the enzyme, effectively blocking its activity and thereby influencing metabolic processes in organisms such as Claviceps purpurea .
Therapeutic Applications
Neuroinflammatory Disorders:
Recent studies have indicated that compounds like this compound can be utilized in treating neuroinflammatory diseases by inhibiting pyrophosphate production. This inhibition can reduce inflammation associated with conditions such as multiple sclerosis and Alzheimer's disease. The compound's ability to lower levels of key inflammatory mediators positions it as a potential therapeutic agent .
Antimicrobial Activity:
The compound has shown promise in inhibiting microbial growth by targeting the MEP pathway, which is unique to many pathogenic microorganisms. By disrupting this pathway, this compound can potentially serve as an antimicrobial agent against infections caused by bacteria that rely on this biosynthetic route .
Structural Studies and Insights
Affinity Labeling:
Research utilizing radioactive forms of this compound has provided insights into the structural dynamics of isopentenyl diphosphate isomerase. These studies have revealed critical interactions within the enzyme's active site, contributing to our understanding of enzyme catalysis and substrate binding mechanisms .
Case Study: Mechanism of Inhibition
A detailed case study highlighted the mechanism by which this compound inhibits isopentenyl diphosphate isomerase. The compound was found to stabilize a reactive carbocation intermediate during catalysis, suggesting that its structural features are crucial for effective enzyme inhibition .
Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Biochemical Pathways | Inhibits isopentenyl diphosphate isomerase | Disruption of isoprenoid biosynthesis |
| Neuroinflammatory Disorders | Reduces pyrophosphate levels | Alleviation of inflammation in neurological conditions |
| Antimicrobial Activity | Targets MEP pathway in pathogens | Potential treatment for bacterial infections |
Eigenschaften
CAS-Nummer |
99282-16-3 |
|---|---|
Molekularformel |
C5H11FO7P2 |
Molekulargewicht |
264.08 g/mol |
IUPAC-Name |
3-(fluoromethyl)but-3-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H11FO7P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h1-4H2,(H,10,11)(H2,7,8,9) |
InChI-Schlüssel |
RHZKOFJYQGKKAO-UHFFFAOYSA-N |
SMILES |
C=C(CCOP(=O)(O)OP(=O)(O)O)CF |
Kanonische SMILES |
C=C(CCOP(=O)(O)OP(=O)(O)O)CF |
Synonyme |
3-(fluoromethyl)-3-butenyl diphosphate FIPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















